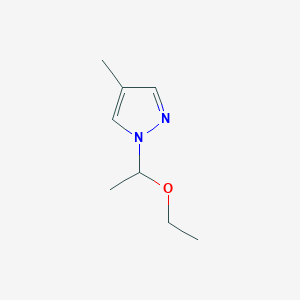
3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride is a complex organophosphorus compound It is characterized by the presence of a phosphorus atom bonded to three phenyl groups, a pyridinium moiety, and a chloride ion
準備方法
The synthesis of 3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride typically involves the reaction of triphenylphosphine with a pyridinium salt under specific conditions. The general synthetic route can be summarized as follows:
Reaction of Triphenylphosphine with Pyridinium Salt: Triphenylphosphine is reacted with a pyridinium salt in the presence of a suitable solvent, such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Formation of the Intermediate: The reaction leads to the formation of an intermediate compound, which is then treated with a chlorinating agent, such as thionyl chloride or phosphorus trichloride, to introduce the chloride ion.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction Reactions: The phosphorus center in the compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Coordination Reactions: The compound can act as a ligand, coordinating with metal ions to form metal complexes. These reactions are typically carried out in the presence of metal salts and suitable solvents.
Common reagents used in these reactions include nucleophiles (e.g., sodium hydroxide, potassium tert-butoxide), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride).
科学的研究の応用
3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride has several scientific research applications:
Catalysis: The compound is used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes such as cross-coupling reactions and hydrogenation.
Material Science: It is employed in the synthesis of novel materials, including polymers and coordination polymers, due to its ability to form stable complexes with metals.
Medicinal Chemistry: The compound is investigated for its potential use in drug design and development, particularly as a precursor for the synthesis of bioactive molecules.
Analytical Chemistry: It is used as a reagent in analytical techniques, including spectroscopy and chromatography, for the detection and quantification of various analytes.
作用機序
The mechanism of action of 3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride involves its interaction with molecular targets, such as metal ions or biological macromolecules. The compound can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biochemical effects.
類似化合物との比較
3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride can be compared with other similar compounds, such as:
Triphenylphosphine: A simpler organophosphorus compound with three phenyl groups bonded to a phosphorus atom. Unlike this compound, it lacks the pyridinium moiety and chloride ion.
Pyridinium Salts: Compounds containing a pyridinium ion, which can be used as precursors in the synthesis of this compound.
Phosphonium Salts: Compounds with a phosphorus atom bonded to four substituents, including a positively charged group. These salts are structurally similar but may have different reactivity and applications.
This compound is unique due to its combination of a triphenylphosphine moiety, a pyridinium group, and a chloride ion, which imparts distinct chemical properties and reactivity.
特性
IUPAC Name |
chloro-triphenyl-(pyridin-1-ium-3-ylmethyl)-λ5-phosphane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClNP.ClH/c25-27(22-12-4-1-5-13-22,23-14-6-2-7-15-23,24-16-8-3-9-17-24)20-21-11-10-18-26-19-21;/h1-19H,20H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQHZDJURPCRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=C[NH+]=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Cl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2,5-Dioxopyrrolidin-1-yl) 3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8018216.png)

![2-[2-(Methylisobutylamino)benzylthio]-1H-benzimidazole](/img/structure/B8018229.png)


![3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)anilino]methyl]benzoic acid](/img/structure/B8018253.png)
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[[4-(trifluoromethyl)phenyl]methylamino]benzoic acid](/img/structure/B8018255.png)


![[2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-yl] benzoate](/img/structure/B8018282.png)
![1-(4-Fluorophenyl)-3-[1-[2-(2-oxo-1-imidazolidinyl)ethyl]-4-piperidinyl]-1H-indole](/img/structure/B8018300.png)
![N-(3,4-dimethoxyphenyl)-N-[3-(3,4-dimethoxyphenyl)propyl]-4-nitrobenzamide](/img/structure/B8018304.png)
![2-benzhydrylidene-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B8018311.png)
![2-benzhydryl-N-[(3-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B8018319.png)
